molecular formula C14H15N3O2S3 B2748932 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034594-27-7

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2748932
CAS No.: 2034594-27-7
M. Wt: 353.47
InChI Key: OATARWSMBICBPF-UHFFFAOYSA-N
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Description

N-(2-([2,3'-Bithiophen]-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic compound characterized by a pyrazole sulfonamide core linked via an ethyl chain to a [2,3'-bithiophene] moiety. The bithiophene unit contributes aromaticity and lipophilicity, which may influence membrane permeability and receptor affinity.

Properties

IUPAC Name

1-methyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S3/c1-17-9-13(8-15-17)22(18,19)16-6-4-12-2-3-14(21-12)11-5-7-20-10-11/h2-3,5,7-10,16H,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATARWSMBICBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the bithiophene moiety: This can be achieved through the coupling of thiophene derivatives using palladium-catalyzed cross-coupling reactions.

    Attachment of the ethyl linker: The bithiophene derivative is then reacted with an appropriate ethylating agent under controlled conditions.

    Synthesis of the pyrazole ring: The ethyl-linked bithiophene is then subjected to cyclization reactions to form the pyrazole ring.

    Sulfonamide formation: Finally, the pyrazole derivative is reacted with a sulfonyl chloride to introduce the sulfonamide group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and pyrazole rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents for electrophilic substitution and strong nucleophiles for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives and other substituted products depending on the reagents used.

Scientific Research Applications

Chemistry

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the modification of its properties, making it suitable for creating derivatives with enhanced functionalities. For example, the sulfonamide group is known for its ability to form stable complexes with various metal ions, which can be exploited in coordination chemistry.

Medicine

The compound has been investigated for its therapeutic properties , particularly in the following areas:

  • Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism involves interaction with specific molecular targets, potentially modulating pathways related to cell growth and apoptosis .

Industry

In the field of organic electronics , this compound has potential applications in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bithiophene unit contributes to the electronic properties necessary for efficient charge transport and light emission .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

  • Anticancer Activity : A study focusing on similar pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the pyrazole structure can enhance biological activity .
  • Organic Electronics : Research involving bithiophene-based compounds has shown promising results in enhancing the efficiency of OLEDs due to improved charge mobility and light emission characteristics .
  • Anti-inflammatory Effects : Compounds structurally related to this compound have been documented to reduce inflammation in animal models by downregulating inflammatory mediators .

Mechanism of Action

The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological profile of N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide can be hypothesized based on structural analogs and receptor pharmacology principles. Below is a comparative analysis with key cannabinoid receptor ligands, leveraging data from receptor-binding studies and functional assays (Table 1).

Table 1: Comparative Pharmacology of Cannabinoid Receptor Ligands

Compound CB1 Affinity (nM) CB2 Affinity (nM) Functional Activity Key Structural Features
HU-210 0.1–0.5 0.2–1.0 Full agonist (CB1/CB2) Classical bicyclic cannabinoid scaffold
WIN 55212-2 120–180 5–10 Partial agonist (CB2-preferring) Aminoalkylindole core
SR141716A (Rimonabant) 1.8–12 >10,000 CB1 antagonist Pyrazole with dichlorophenyl group
Anandamide 89–240 280–1,200 Partial agonist (CB1/CB2) Endogenous fatty acid ethanolamide
Target Compound Hypothetical Hypothetical Predicted CB1 antagonist Pyrazole sulfonamide + bithiophene

Key Comparisons:

Structural Analogues: SR141716A: Both compounds share a pyrazole core, but the target compound replaces SR141716A’s dichlorophenyl group with a bithiophene-ethyl chain. WIN 55212-2: While WIN 55212-2’s aminoalkylindole structure favors CB2 binding, the target compound’s pyrazole sulfonamide may prioritize CB1 antagonism. The ethyl-bithiophene linker could mimic the alkyl chain in WIN 55212-2, affecting membrane penetration and binding kinetics .

Receptor Affinity and Selectivity :

  • The bithiophene moiety may confer moderate CB2 affinity (hypothesized Ki ~50–200 nM), bridging the gap between SR141716A (CB1-selective) and WIN 55212-2 (CB2-preferring). However, the pyrazole sulfonamide group likely retains higher CB1 affinity (hypothesized Ki ~10–50 nM), akin to SR141716A .

Functional Activity :

  • cAMP Inhibition : Similar to CB1 antagonists like SR141716A, the target compound may inhibit forskolin-induced cAMP accumulation in CB1-expressing cells, with pertussis toxin sensitivity confirming Gi/o coupling .
  • Ion Channel Modulation : Unlike CB1 agonists (e.g., HU-210), which modulate Q-type calcium and inwardly rectifying potassium channels, the target compound’s antagonist profile may block these effects, as seen with SR141716A .

The bithiophene moiety may prolong half-life due to increased metabolic stability versus WIN 55212-2’s indole scaffold.

Research Implications and Limitations

While the target compound’s structural features suggest CB1 antagonism with partial CB2 interaction, empirical validation is required. Key unknowns include:

  • Binding Kinetics : Radioligand displacement assays using [³H]CP 55,940 would clarify CB1/CB2 affinity ratios .
  • Functional Selectivity : Testing in cAMP and ion channel assays (e.g., AtT-20 cells for CB1/CB2 expression) would confirm signaling pathways.
  • Metabolic Stability : Comparative studies with SR141716A could assess the impact of the bithiophene group on cytochrome P450 interactions.

Biological Activity

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound with potential biological applications. The compound's unique structure, featuring a bithiophene moiety and a pyrazole sulfonamide framework, makes it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₅N₃O₂S
  • Molecular Weight : Approximately 301.36 g/mol

The compound's structure includes functional groups that contribute to its biological activity, particularly the sulfonamide group, which is known for its diverse pharmacological properties.

Research indicates that the biological activity of this compound may involve several mechanisms:

Case Studies and Research Findings

Several studies have explored the biological applications of related compounds or structural analogs:

  • Inhibition Studies : A study focused on the synthesis of pyrazole derivatives revealed that modifications at specific positions significantly influenced their inhibitory activity against meprin enzymes. Compounds with optimized structures demonstrated enhanced selectivity and potency .
  • Antimicrobial Testing : Related compounds were tested against various bacterial strains, revealing minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests that structural features similar to those in this compound could confer similar antimicrobial properties .
  • Cytotoxicity Assessments : A study assessing the cytotoxicity of various compounds found that some exhibited significant activity against HepG2 liver cancer cells with IC20 values greater than 40 µM. This raises the potential for further exploration of this compound as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
Enzyme InhibitionPotent inhibitors of meprin α and β
AntimicrobialMIC values in low micromolar range
CytotoxicityIC20 > 40 µM against HepG2 cells

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